
5-Bromo-N-(1-cyanocyclohexyl)-1H-indazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-N-(1-cyanocyclohexyl)-1H-indazole-3-carboxamide, also known as AB-FUBINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its potency and effectiveness. It belongs to the indazole family of synthetic cannabinoids and has been used in various scientific research studies to investigate its mechanism of action and physiological effects.
Mechanism of Action
5-Bromo-N-(1-cyanocyclohexyl)-1H-indazole-3-carboxamide acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are located in the central nervous system and peripheral tissues, respectively. It binds to these receptors and activates them, leading to a cascade of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Bromo-N-(1-cyanocyclohexyl)-1H-indazole-3-carboxamide are similar to those of other synthetic cannabinoids. It can cause euphoria, relaxation, and altered perception of time and space. It can also cause adverse effects such as anxiety, paranoia, and tachycardia at high doses.
Advantages and Limitations for Lab Experiments
5-Bromo-N-(1-cyanocyclohexyl)-1H-indazole-3-carboxamide has several advantages for use in scientific research studies. It is highly potent and effective, making it a valuable tool for investigating the cannabinoid receptor system. However, its high potency also makes it difficult to control the dose and can lead to adverse effects in animal models. Additionally, its legal status in many countries may limit its availability for research purposes.
Future Directions
There are several future directions for research on 5-Bromo-N-(1-cyanocyclohexyl)-1H-indazole-3-carboxamide. One area of interest is its potential therapeutic applications, particularly in the treatment of chronic pain and inflammation-related disorders. Another area of interest is its potential for abuse and addiction, which requires further investigation. Additionally, more research is needed to understand the long-term effects of 5-Bromo-N-(1-cyanocyclohexyl)-1H-indazole-3-carboxamide on the cannabinoid receptor system and its potential for toxicity.
Synthesis Methods
The synthesis of 5-Bromo-N-(1-cyanocyclohexyl)-1H-indazole-3-carboxamide involves the reaction of 5-bromoindazole-3-carboxylic acid with 1-(cyclohexylmethyl)-1H-indazole-3-carboxaldehyde in the presence of a catalyst and a base. The resulting product is then purified through column chromatography to obtain the final product in high purity.
Scientific Research Applications
5-Bromo-N-(1-cyanocyclohexyl)-1H-indazole-3-carboxamide has been used in various scientific research studies to investigate its potential therapeutic applications. It has been shown to have potent analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of chronic pain and inflammation-related disorders.
properties
IUPAC Name |
5-bromo-N-(1-cyanocyclohexyl)-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN4O/c16-10-4-5-12-11(8-10)13(20-19-12)14(21)18-15(9-17)6-2-1-3-7-15/h4-5,8H,1-3,6-7H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQCBQUVXGTDQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)C2=NNC3=C2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N-(1-cyanocyclohexyl)-1H-indazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,7-Dimethyl-6-(3-methylphenyl)-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2462930.png)

![2-(4-(ethylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2462932.png)

![N-([2,2'-bifuran]-5-ylmethyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2462936.png)
![N-(benzoyloxy)-N-{[5-{[4-(tert-butyl)benzyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}amine](/img/structure/B2462937.png)
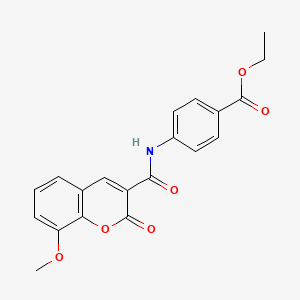
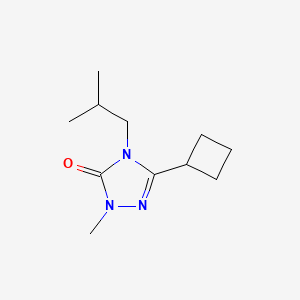
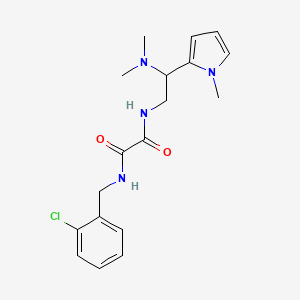
![2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2462941.png)
![(2,4-dimethylphenyl)[4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2462942.png)
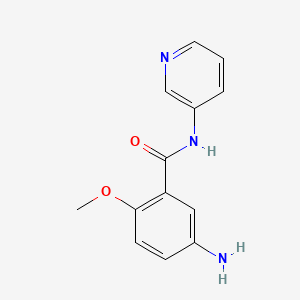
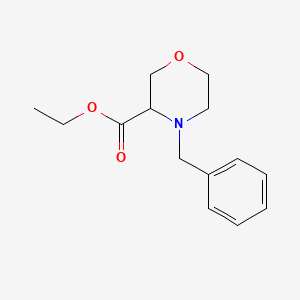
![N-(5-chloro-2,4-dimethoxyphenyl)-2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2462950.png)